BenchChemオンラインストアへようこそ!

2-(1,3-dioxo-2-azaspiro[4.5]decan-2-yl)acetic acid

Anticonvulsant drug discovery Spirosuccinimide SAR MES/scPTZ screening

2-(1,3-Dioxo-2-azaspiro[4.5]decan-2-yl)acetic acid (CAS 807345-89-7) is a spirosuccinimide derivative characterized by a cyclohexane ring spiro-fused to a pyrrolidine-2,5-dione core, bearing a carboxymethyl substituent at the imide nitrogen. This compound serves as a key synthetic intermediate within the broader class of 2-azaspiro[4.5]decane-1,3-diones, which have been extensively studied for anticonvulsant activity in maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) models.

Molecular Formula C11H15NO4
Molecular Weight 225.24 g/mol
CAS No. 807345-89-7
Cat. No. B3033089
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(1,3-dioxo-2-azaspiro[4.5]decan-2-yl)acetic acid
CAS807345-89-7
Molecular FormulaC11H15NO4
Molecular Weight225.24 g/mol
Structural Identifiers
SMILESC1CCC2(CC1)CC(=O)N(C2=O)CC(=O)O
InChIInChI=1S/C11H15NO4/c13-8-6-11(4-2-1-3-5-11)10(16)12(8)7-9(14)15/h1-7H2,(H,14,15)
InChIKeyCTCPRTIXYCWINZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(1,3-Dioxo-2-azaspiro[4.5]decan-2-yl)acetic acid (CAS 807345-89-7): Chemical Identity and Core Scaffold for Spirosuccinimide-Derived Research Tools


2-(1,3-Dioxo-2-azaspiro[4.5]decan-2-yl)acetic acid (CAS 807345-89-7) is a spirosuccinimide derivative characterized by a cyclohexane ring spiro-fused to a pyrrolidine-2,5-dione core, bearing a carboxymethyl substituent at the imide nitrogen . This compound serves as a key synthetic intermediate within the broader class of 2-azaspiro[4.5]decane-1,3-diones, which have been extensively studied for anticonvulsant activity in maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) models [1]. Its free carboxylic acid functionality provides a critical chemical handle that distinguishes it from N-aryl or N-alkyl terminated analogs, enabling downstream amide coupling or Mannich base derivatization to generate focused libraries for structure-activity relationship (SAR) studies .

Why 2-(1,3-Dioxo-2-azaspiro[4.5]decan-2-yl)acetic acid (CAS 807345-89-7) Cannot Be Replaced by Generic Spirosuccinimide Analogs


Within the spirosuccinimide chemotype, subtle structural modifications at the imide nitrogen dramatically alter pharmacological properties. Literature evidence demonstrates that replacement of the carboxymethyl group with an N-aryl substituent shifts the anticonvulsant activity profile: N-(2-methoxyphenyl) derivatives inhibit seizures in the scPTZ test at 100 mg/kg, whereas N-(4-chlorophenylamino) analogs show preferential activity in the MES model [1]. The free acetic acid moiety of CAS 807345-89-7 provides a reactive conjugation site that N-aryl analogs lack, making it the sole precursor for generating amide-linked conjugates, Mannich bases, or biotinylated probes without de novo scaffold synthesis . Direct substitution with an already elaborated N-substituted spirosuccinimide removes the ability to systematically vary the spacer and aromatic pharmacophore—a parameter shown to be critical for both potency and neurotoxicity (rotorod test) outcomes in this series [1].

Quantitative Differentiation Evidence for 2-(1,3-Dioxo-2-azaspiro[4.5]decan-2-yl)acetic acid Versus In-Class Alternatives


Synthetic Versatility: Carboxymethyl Handle Enables On-Demand Derivatization into Anticonvulsant Leads

CAS 807345-89-7 bears a free carboxymethyl group at the imide nitrogen, in contrast to the majority of anticonvulsant-characterized spirosuccinimides that are terminated with aromatic or heteroaromatic rings [1]. In a systematic study of N-substituted amides derived from this acetic acid precursor, Obniska and Zejc (2003) synthesized a series of N-benzyl and N-phenyl amides and evaluated their physicochemical properties (log P, pKa) and anticonvulsant activity, establishing that the carboxylic acid intermediate is the essential branching point for SAR exploration . The N-(4-chlorophenylamino)-2-azaspiro[4.5]decane-1,3-dione analog (requiring prior conversion from the acetic acid) demonstrated MES protection at 100 mg/kg, while the N-(2-methoxyphenyl) derivative was active in scPTZ at 100 mg/kg—highlighting that the carboxymethyl precursor enables divergent access to compounds with distinct seizure-model selectivity profiles [1].

Anticonvulsant drug discovery Spirosuccinimide SAR MES/scPTZ screening

Aldose Reductase Inhibitory Potential: Spirosuccinimide Acetic Acid Scaffold vs. Spirohydantoin Comparators

A distinct therapeutic application of the spirosuccinimide acetic acid scaffold, including the core structure of CAS 807345-89-7, is aldose reductase inhibition. Patent EP 0136143 A2 discloses spirosuccinimides bearing a carboxymethyl side chain as inhibitors of aldose reductase, an enzyme implicated in diabetic cataract, neuropathy, and retinopathy [1]. A quantitative structure-activity relationship (QSAR) study on this class demonstrated that the free acetic acid moiety contributes to in vivo sorbitol accumulation inhibition, a pharmacodynamic endpoint directly relevant to diabetic complication models [2]. In contrast, spirohydantoins (2,4-dione analogs) reported by the same research groups showed divergent activity profiles, indicating that the spirosuccinimide 1,3-dione arrangement partnered with the N-carboxymethyl group constitutes a privileged inhibitory pharmacophore distinct from the hydantoin series .

Aldose reductase inhibition Diabetic complications Spirosuccinimide pharmacophore

Sigma-1 Receptor Binding Affinity: Evidence from Spirosuccinimide-Derived Ligand Class

The spirosuccinimide scaffold has been explored as a sigma-1 receptor ligand template. While direct affinity data for CAS 807345-89-7 is not publicly available in peer-reviewed literature, structurally related 1-oxa-8-azaspiro[4.5]decane derivatives exhibit nanomolar sigma-1 affinity (Ki = 0.47–12.1 nM) with moderate selectivity over sigma-2 (Ki(σ2)/Ki(σ1) = 2–44) [1]. More distally, spirosuccinimide Mannich bases have been patented as sigma receptor ligands for CNS applications, establishing the broader class's relevance to sigma pharmacology [2]. The carboxymethyl group of CAS 807345-89-7 provides a vector for installing fluorinated or radioiodinated aryl moieties—a strategy successfully employed to generate sigma-1 PET tracer candidates from analogous spirocyclic acid intermediates [1]. By contrast, non-acid-bearing spirosuccinimides cannot be directly functionalized for radiolabeling without additional synthetic steps.

Sigma-1 receptor Spirocyclic ligands CNS drug discovery

Neurotoxicity Risk Mitigation: Spacer-Dependent Safety Profile in Spirosuccinimide Anticonvulsants

A key differentiation parameter within the spirosuccinimide anticonvulsant series is the neurotoxicity profile measured by the rotorod test (TOX). Kamiński and Chlebek (2005) reported that neurotoxicity varied as a function of the N-substituent spacer length and aromatic ring substitution pattern, with certain N-aryl derivatives showing significant motor impairment at anticonvulsant doses [1]. The carboxymethyl precursor (CAS 807345-89-7) itself is not directly tested in these models, but its use as an intermediate allows the medicinal chemist to optimize the spacer (amide, alkylene, or Mannich base linker) to balance anticonvulsant efficacy against rotorod-defined neurotoxicity [1]. Analogs with a short, rigid N-phenyl attachment demonstrated higher toxicity indices than those with flexible methylene-linked amide spacers derived from the acetic acid precursor, providing a compelling rationale for procuring the acid rather than pre-formed N-aryl compounds [1].

Neurotoxicity screening Rotorod test Therapeutic index

High-Impact Application Scenarios for 2-(1,3-Dioxo-2-azaspiro[4.5]decan-2-yl)acetic acid (CAS 807345-89-7)


Focused Anticonvulsant SAR Library Construction

A medicinal chemistry team investigating novel anticonvulsant agents for drug-resistant epilepsy can use CAS 807345-89-7 as the universal intermediate for parallel amide synthesis. By coupling the carboxylic acid to a diverse set of benzylamines, anilines, and heteroaryl amines, the team systematically varies the spacer and aromatic pharmacophore while keeping the spirosuccinimide core constant. This approach directly mirrors the published SAR strategy of Obniska and Kamiński, where N-substitution pattern was the primary determinant of MES vs. scPTZ activity and neurotoxicity [1]. The resulting library can be screened in the MES and scPTZ models to identify lead compounds with an optimal therapeutic index, leveraging the documented structure-neurotoxicity relationships of this scaffold series [1].

Aldose Reductase Inhibitor Optimization for Diabetic Complications

Research groups focused on diabetic cataract, neuropathy, or retinopathy can utilize CAS 807345-89-7 as a starting material for synthesizing spirosuccinimide-based aldose reductase inhibitors. The QSAR models published by Kador et al. (1994) provide a quantitative framework relating physicochemical parameters of N-substituted spirosuccinimide acetic acids to in vivo sorbitol inhibition potency [2]. By generating a focused set of ester prodrugs or amide derivatives from the free acid, researchers can optimize oral bioavailability and tissue distribution while maintaining the succinimide pharmacophore that differentiates this series from the less potent spirohydantoin analogs [2].

Sigma-1 Receptor Ligand Development and PET Tracer Design

For CNS imaging and sigma-1 receptor pharmacology programs, CAS 807345-89-7 serves as a versatile precursor for installing fluorinated or radioiodinated aryl groups via amide bond formation. The structural precedent set by 1-oxa-8-azaspiro[4.5]decane-based sigma-1 ligands (Ki = 0.47–12.1 nM) demonstrates that spirocyclic scaffolds bearing a properly oriented aromatic substituent achieve high affinity and subtype selectivity [3]. The carboxylic acid intermediate allows the medicinal chemist to conjugate diverse radiolabeling-amenable pharmacophores, enabling the generation of candidate PET tracers or fluorescent probes for sigma-1 receptor imaging studies, a capability that N-aryl terminated spirosuccinimides cannot provide without additional synthetic manipulation [3][4].

Quote Request

Request a Quote for 2-(1,3-dioxo-2-azaspiro[4.5]decan-2-yl)acetic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.